N-PHENETHYL-N'-(2,3,4-TRIFLUOROPHENYL)THIOUREA
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Overview
Description
N-PHENETHYL-N’-(2,3,4-TRIFLUOROPHENYL)THIOUREA is a chemical compound with the molecular formula C15H13F3N2S It is known for its unique structural properties, which include a phenethyl group and a trifluorophenyl group attached to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENETHYL-N’-(2,3,4-TRIFLUOROPHENYL)THIOUREA typically involves the reaction of phenethylamine with 2,3,4-trifluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for N-PHENETHYL-N’-(2,3,4-TRIFLUOROPHENYL)THIOUREA are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effectiveness and sustainability in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-PHENETHYL-N’-(2,3,4-TRIFLUOROPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-PHENETHYL-N’-(2,3,4-TRIFLUOROPHENYL)THIOUREA has found applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-PHENETHYL-N’-(2,3,4-TRIFLUOROPHENYL)THIOUREA involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor functions. The trifluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3,4-Trifluorophenyl)thiourea
- N-(2-phenylethyl)-N’-(2,3,4-trifluorophenyl)thiourea
Uniqueness
N-PHENETHYL-N’-(2,3,4-TRIFLUOROPHENYL)THIOUREA is unique due to the presence of both phenethyl and trifluorophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-(2,3,4-trifluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2S/c16-11-6-7-12(14(18)13(11)17)20-15(21)19-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMSWRFVLJZNRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=C(C(=C(C=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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